3-ethylfuran-2-carboxylic Acid

Description

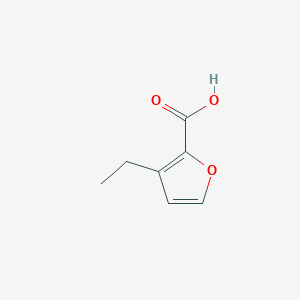

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTPOFZMJXKRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704913-85-9 | |

| Record name | 3-ethylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethylfuran 2 Carboxylic Acid

De Novo Synthesis Approaches to the Furan (B31954) Ring System of 3-ethylfuran-2-carboxylic Acid

De novo synthesis involves the formation of the furan ring from acyclic precursors. This approach is advantageous as it allows for the direct incorporation of the required ethyl and carboxylic acid (or a precursor) functionalities onto the furan scaffold.

Ring-Closure Reactions (e.g., Paal–Knorr Synthesis, adapted for ethyl substitution)

The Paal-Knorr synthesis is a classical and widely used method for the synthesis of furans, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, a specifically substituted 1,4-dicarbonyl precursor is required. This precursor would need an ethyl group at the C-3 position and a group that can be converted to a carboxylic acid at the C-2 position of the resulting furan.

The general mechanism of the Paal-Knorr furan synthesis proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate. wikipedia.orgorganic-chemistry.org Subsequent dehydration yields the furan ring. The versatility of this reaction allows for a wide range of substituents on the furan ring, provided the corresponding 1,4-dicarbonyl compound can be synthesized. wikipedia.org

For the synthesis of this compound, a potential 1,4-dicarbonyl precursor would be a 3-ethyl-2-(alkoxycarbonyl)-1,4-dicarbonyl compound. The reaction conditions for the Paal-Knorr synthesis are typically mild and can be carried out using various protic or Lewis acids. wikipedia.org

| Catalyst Type | Examples |

| Protic Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃) |

| Dehydrating Agents | Phosphorus pentoxide (P₂O₅) |

Condensation and Cyclization Strategies for Furan Ring Formation

Beyond the Paal-Knorr synthesis, other condensation and cyclization strategies can be employed to construct the this compound ring system. These methods often involve the reaction of α-haloketones with β-ketoesters or related compounds. While specific examples for this compound are not prevalent in readily available literature, analogous syntheses of substituted furans suggest plausible routes.

One such strategy could involve the condensation of an α-haloketone with a β-ketoester containing an ethyl group. The subsequent cyclization and aromatization would lead to the formation of the substituted furan ring. The regioselectivity of such reactions is a critical factor and would need to be carefully controlled to obtain the desired 3-ethyl-2-carboxy substitution pattern.

Functional Group Introduction and Modification on Precursor Furan Systems to Yield this compound

This approach begins with a pre-formed furan ring, which is then functionalized to introduce the ethyl and carboxylic acid groups at the desired positions. This can be a more direct route if a suitable starting furan is readily available.

Carboxylation Reactions (e.g., using CO₂ with lithiated furan derivatives)

Carboxylation of a furan ring can be achieved by reacting a lithiated furan intermediate with carbon dioxide. The regioselectivity of the lithiation is a key step. For a precursor such as 3-ethylfuran, direct lithiation would likely occur at the more acidic C2 or C5 positions. To achieve carboxylation specifically at the C2 position, a directing group may be necessary.

The reaction of furan-2-carboxylic acid with strong bases like n-butyllithium can lead to deprotonation at either the C3 or C5 position, with the regioselectivity being dependent on the base used. arkat-usa.org Subsequent reaction with an electrophile like carbon dioxide would then introduce a second carboxylic acid group. While this applies to a different starting material, it highlights the principle of lithiation followed by carboxylation on the furan ring.

Oxidation of Ethyl-Substituted Furan Aldehydes or Alcohols

If a precursor such as 3-ethylfuran-2-carbaldehyde or (3-ethylfuran-2-yl)methanol is available, the carboxylic acid can be introduced through oxidation. A variety of oxidizing agents can be employed for the conversion of aldehydes and primary alcohols to carboxylic acids.

The oxidation of furfural (furan-2-carbaldehyde) to 2-furoic acid is a well-established industrial process, often utilizing the Cannizzaro reaction, which results in a disproportionation to the corresponding acid and alcohol. wikipedia.org Other methods involve direct oxidation using various chemical or biocatalytic systems. wikipedia.org Similar methodologies could be applied to 3-ethylfuran-2-carbaldehyde.

For the oxidation of furfuryl alcohols, manganese-based catalysts have been shown to be effective in converting them to the corresponding furoic acids. researchgate.net This method could be applicable to the oxidation of (3-ethylfuran-2-yl)methanol.

| Oxidizing Agent/System | Precursor Type |

| Cannizzaro Reaction (e.g., NaOH) | Aldehyde |

| Chemical Oxidants (e.g., KMnO₄, CrO₃) | Aldehyde, Alcohol |

| Biocatalysts (e.g., Nocardia corallina) | Aldehyde, Alcohol |

| Manganese Catalysts | Alcohol |

Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. scribd.comsemanticscholar.orgbaranlab.org

To apply this strategy for the synthesis of this compound, a precursor furan with a suitable DMG at the 3-position would be required. The ethyl group itself is not a directing group. Therefore, one would need to start with a 3-substituted furan where the substituent can act as a DMG, for example, a protected hydroxyl or amino group. After the directed lithiation at the C2 position and subsequent carboxylation with CO₂, the DMG would then need to be converted to an ethyl group.

Alternatively, if a precursor with a DMG at the 2-position and an ethyl group at the 3-position were available, DoM could potentially be used to introduce other functionalities, though direct carboxylation at the already substituted 2-position would not be the primary outcome. The strength of the directing group plays a crucial role in the efficiency and regioselectivity of the metalation. organic-chemistry.orgscribd.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of sustainable synthetic routes is a cornerstone of modern chemistry, aiming to reduce environmental impact and utilize renewable resources. For this compound, this involves exploring biocatalytic pathways, leveraging biomass-derived feedstocks, and employing efficient transition metal catalysis.

Biocatalytic Pathways for Furan Carboxylic Acids (e.g., enzyme-catalyzed oxidation of bio-based furan aldehydes, adaptable for this compound precursors)

Biocatalysis presents a green alternative to traditional chemical oxidation methods, which often require harsh conditions and generate hazardous waste. frontiersin.org The enzymatic oxidation of furan aldehydes to their corresponding furan carboxylic acids is a well-documented approach that could be adapted for precursors of this compound, such as 3-ethylfurfural. frontiersin.orgresearchgate.net

Whole-cell biocatalysts, such as Pseudomonas putida KT2440, have demonstrated the ability to selectively oxidize furfural to furoic acid with a quantitative yield. frontiersin.orgnih.gov This process relies on molybdoenzymes, which play a pivotal role in the selective oxidation of the formyl group on the furan ring. frontiersin.org Similarly, enzymes like HMF/furfural oxidoreductase (HmfH) and various aldehyde dehydrogenases are known to be effective for these transformations. frontiersin.orgmdpi.com The application of these enzymatic systems to a 3-ethylfurfural precursor would involve the targeted oxidation of the aldehyde group at the 2-position to a carboxylic acid, yielding the desired product. This approach benefits from high selectivity and mild reaction conditions, typically at ambient temperature and pressure. nih.govrug.nl

Table 1: Performance of Whole-Cell Biocatalysts in the Oxidation of Furan Aldehydes

| Biocatalyst | Substrate | Product | Yield | Key Findings | Reference |

|---|---|---|---|---|---|

| Pseudomonas putida KT2440 | Furfural (FAL) | Furoic Acid (FA) | Quantitative | Selective oxidation of the formyl group; reaction capacity improved by adding HMF during growth. | frontiersin.orgnih.gov |

| Comamonas testosteroni SC1588 | Furan Aldehydes | Furan Carboxylic Acids | High | Utilizes NAD+-dependent vanillin dehydrogenases (VDHs) for efficient conversion. | mdpi.com |

| Engineered Escherichia coli | 5-Hydroxymethylfurfural (B1680220) (HMF) | 2,5-Furandicarboxylic Acid (FDCA) | >90% | Integrates a galactose oxidase variant with whole-cell biocatalyst co-expressing VDHs and NADH oxidase. | mdpi.com |

Valorization of Biomass-Derived Feedstocks (e.g., from furfural or hydroxymethylfurfural derivatives, for related furan carboxylic acids)

The valorization of biomass is a critical component of a sustainable chemical industry. catalysis-summit.com Platform molecules such as furfural and 5-hydroxymethylfurfural (HMF), which are readily produced from the dehydration of C5 (hemicellulose) and C6 (cellulose) sugars, serve as versatile starting materials for a range of valuable chemicals, including furan carboxylic acids. nih.govrsc.org

The synthesis of 2,5-furandicarboxylic acid (FDCA) from HMF is a prominent example of biomass valorization. acs.org This process can be achieved through catalytic aerobic oxidation. acs.orgmagnusgroup.org Similarly, furfural can be converted to furoic acid, which can then be further carboxylated to produce FDCA. magnusgroup.org An alternative electrochemical approach allows for the synthesis of FDCA from furfural derivatives by inserting CO2, offering a cost-effective and potentially carbon-negative pathway compared to traditional HMF-based routes. acs.org These established pathways for converting biomass-derived furanics into carboxylic acids provide a strategic framework for the synthesis of this compound from appropriately substituted biomass precursors. rsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile methods for the construction of furan rings, which can be applied to the synthesis of complex derivatives like this compound. hud.ac.ukresearchgate.net Catalysts based on copper, palladium, gold, and rhodium are frequently employed to create substituted furans from various acyclic precursors with high efficiency and regioselectivity. hud.ac.ukmdpi.com

For instance, a regioselective synthesis of 2,5-disubstituted furans has been reported using a copper(I) catalyst. acs.org This method proceeds from haloalkynes in a one-pot procedure, demonstrating the utility of copper in forming the furan core. acs.org Palladium-catalyzed reactions are also widely used, enabling C-H and C-C bond cleavages to introduce aryl and vinyl groups at specific positions on a pre-existing ring. i-repository.net Such strategies could be envisioned for the late-stage functionalization of a furan-2-carboxylic acid derivative to introduce the ethyl group at the 3-position. The strategic selection of the metal catalyst and reaction conditions is crucial for controlling the substitution pattern of the final furan product. i-repository.net

Optimization of Reaction Conditions and Yield for this compound Production

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of solvent and the design of the catalytic system are paramount in directing the reaction toward the desired product.

Solvent Effects on Regioselectivity and Efficiency

The solvent is not merely an inert medium but can play a critical role in influencing reaction pathways, efficiency, and regioselectivity. rsc.org In the synthesis of polysubstituted furans, polar aprotic solvents have been shown to be particularly effective. In a study on the synthesis of furan-2,4-dicarboxylates, dimethyl sulfoxide (DMSO) was identified as the optimal solvent, providing a significantly higher yield compared to other polar solvents like DMF or acetonitrile (MeCN). rsc.org

The polarity of the solvent can also unexpectedly alter the regioselectivity of cycloaddition reactions used to form heterocyclic rings. sciepub.com For example, in the 1,3-dipolar cyclization to form isoxazoles, the ratio of 3,5- to 3,4-disubstituted regioisomers was observed to decrease as the solvent polarity increased from dichloromethane to DMSO. sciepub.com Similar solvent-dependent effects would be critical to control the precise placement of the ethyl and carboxylic acid groups on the furan ring during the synthesis of this compound.

Table 2: Effect of Solvent on Yield in the Synthesis of a Polysubstituted Furan

| Solvent | Yield of Product 3aa (%) |

|---|---|

| DMF | 57 |

| MeCN | 50 |

| DMSO | 81 |

Data adapted from a study on the regioselective synthesis of polysubstituted furans. rsc.org

Catalyst Selection and Ligand Design for Enhanced Synthesis

In transition metal-catalyzed reactions, the choice of the metal, its oxidation state, and the associated ligands are fundamental to achieving high catalytic activity and selectivity. researchgate.net For the copper-catalyzed synthesis of 2,5-disubstituted furans, a screening of different copper salts revealed that CuI was the most effective catalyst for the reaction. acs.org

The addition of a specific ligand, such as 1,10-phenanthroline (1,10-phen), was also found to be essential for achieving high yields. acs.org Ligands can influence the electronic properties and steric environment of the metal center, thereby directing the regioselectivity of the reaction and stabilizing catalytic intermediates. In asymmetric synthesis, chiral ligands like BINAP are designed to create a chiral environment around the metal, enabling the production of specific enantiomers of the target molecule. researchgate.net For the synthesis of this compound, a carefully designed catalytic system, potentially involving a specific copper or palladium catalyst paired with an optimized ligand, would be crucial for maximizing yield and ensuring the correct substitution pattern.

Reaction Temperature and Pressure Optimization

The synthesis of 3-substituted furan-2-carboxylic acids often involves multi-step processes where temperature and pressure are critical variables that influence reaction rate, yield, and the stability of the furan ring.

Temperature: The thermal stability of the furan ring is a significant consideration in synthesis. Elevated temperatures can lead to furan ring degradation or polymerization, particularly in the presence of acidic catalysts. icm.edu.plresearchgate.net Studies on furan resins show that structural changes and degradation of the furan ring begin to occur at temperatures around 125°C. icm.edu.pl Therefore, synthetic steps are typically conducted under controlled and often mild temperature conditions.

A plausible and effective route to 3-substituted furan-2-carboxylic acids involves the directed lithiation of furan-2-carboxylic acid, followed by alkylation. In these reactions, very low temperatures are crucial. For instance, the generation of dianions from furan-2-carboxylic acid using strong bases like lithium diisopropylamide (LDA) is typically performed at -78°C. arkat-usa.orgresearchgate.net Maintaining this low temperature is essential to prevent side reactions, decomposition of the organolithium intermediates, and to ensure high regioselectivity.

The following table illustrates the effect of temperature on furan ring stability and reaction outcomes in related syntheses.

| Reaction/Process | Temperature (°C) | Observation | Source |

| Furan Resin Heating | 100 - 125 | Drop in intensity of the C=C bond signal in the furan ring, indicating structural modification. | icm.edu.pl |

| Lithiation of Furan-2-Carboxylic Acid | -78 | Successful generation of dianion species for subsequent reaction. | arkat-usa.orgresearchgate.net |

| Hydrothermal Synthesis of Quinoxaline Carboxylic Acids | 150 - 230 | Successful synthesis, but decarboxylation occurs as a side reaction at higher temperatures. | researchgate.net |

| Furan Formation from Precursors | 90 - 120 | Increased furan formation with elevated temperatures. | researchgate.net |

Pressure: Pressure optimization is particularly relevant in carboxylation reactions, where carbon dioxide (CO₂) is used to introduce the carboxylic acid group. While direct synthesis of this compound via carboxylation of a 3-ethylfuran precursor is not widely documented, studies on analogous furan carboxylation reactions demonstrate the significant impact of CO₂ pressure.

In the carbonate-promoted C-H carboxylation of related furanics, CO₂ pressure is a key parameter for achieving good yields. For example, the carboxylation of furfurylamine derivatives showed a strong dependence on CO₂ pressure, with low pressure leading to significantly diminished yields of the desired carboxylated product. rsc.org Operating at pressures between 30 to 60 bar of CO₂ was found to be optimal for similar transformations, while a pressure of 10 bar resulted in substantially lower yields and increased decomposition. rsc.org This indicates that sufficient CO₂ pressure is necessary to drive the equilibrium towards the carboxylated product and to outcompete side reactions.

The data below, derived from the synthesis of a related aminomethylfuroic acid, highlights the influence of CO₂ pressure on product yields.

| Entry | CO₂ Pressure (bar) | Reaction Time (h) | Yield of Carboxylated Product (%) | Recovered Starting Material (%) | Source |

| 1 | 60 | 2 | 26 | 3 | rsc.org |

| 2 | 30 | 18 | ~25 | Not Reported | rsc.org |

| 3 | 10 | 12 | 20 | Not Reported | rsc.org |

| 4 | 10 | 24 | Not Improved | Not Reported | rsc.org |

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical Control: The molecule this compound is achiral and does not possess any stereocenters. Therefore, considerations of stereochemical control (enantioselectivity or diastereoselectivity) are not applicable to its synthesis.

Regioselectivity: Regioselectivity is a crucial aspect of the synthesis of this compound. The furan ring in furan-2-carboxylic acid has two primary sites for electrophilic substitution or deprotonation: the C-3 and C-5 positions. Directing the ethyl group specifically to the C-3 position is a significant synthetic challenge.

One of the most effective methods for achieving C-3 substitution involves the directed ortho-metalation (DoM) of furan-2-carboxylic acid. The carboxylic acid group can direct a strong base to deprotonate the adjacent C-3 position. However, the most acidic proton on the furan ring is at the C-5 position, which can lead to a mixture of products.

Research on the lithiation of furan-2-carboxylic acid has shown that the choice of the lithium base is critical for controlling the regioselectivity of the subsequent alkylation.

Lithium diisopropylamide (LDA): This bulky base preferentially deprotonates the C-5 position, leading primarily to the 5-substituted product upon reaction with an electrophile. arkat-usa.org

n-Butyllithium (n-BuLi): The use of n-butyllithium can lead to a mixture of 3- and 5-substituted products. arkat-usa.org

However, by carefully controlling reaction conditions, it is possible to favor the C-3 isomer. A study on the reaction of the dianion of furan-2-carboxylic acid with methyl iodide showed that while C-5 methylation is often favored, a significant amount of the C-3 methylated product can be formed. arkat-usa.orgresearchgate.net In this specific case, the reaction yielded a mixture of 5-methylfuran-2-carboxylic acid and 3-methylfuran-2-carboxylic acid in a 35:65 ratio, indicating a preference for the C-3 position under those particular conditions (LDA at -78°C, followed by addition of methyl iodide and holding the mixture for one hour). arkat-usa.orgresearchgate.net This suggests that a similar strategy using ethyl iodide could plausibly afford this compound with reasonable regioselectivity.

The following table summarizes the influence of the base on the regioselectivity of the deprotonation of furan-2-carboxylic acid, which is the key step in determining the final position of the alkyl group.

| Base | Position of Deprotonation | Resulting Isomer (after alkylation) | Ratio (3-isomer:5-isomer) | Source |

| Lithium Diisopropylamide (LDA) | Primarily C-5 | 5-Alkylfuran-2-carboxylic acid | Minor:Major | arkat-usa.org |

| n-Butyllithium (n-BuLi) | Mixture of C-3 and C-5 | Mixture of 3- and 5-Alkylfuran-2-carboxylic acids | 5:3 (for deuteration) | arkat-usa.org |

| LDA (specific conditions) | Mixture of C-3 and C-5 | Mixture of 3- and 5-Methylfuran-2-carboxylic acids | 65:35 | arkat-usa.orgresearchgate.net |

This demonstrates that while challenging, regiocontrol can be achieved to favor the synthesis of the 3-substituted isomer by carefully selecting reagents and optimizing reaction conditions.

Chemical Reactivity and Transformation Studies of 3 Ethylfuran 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that allows for the synthesis of a variety of derivatives.

Esterification and Transesterification Reactions

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org The catalyst is usually concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org For smaller esters, the product can be distilled off as it forms to shift the equilibrium. libretexts.org Transesterification, the conversion of one ester to another, can also occur under similar acid- or base-catalyzed conditions by reacting an ester with an excess of a different alcohol. google.com

Table 1: Representative Esterification of 3-ethylfuran-2-carboxylic Acid This table presents plausible, representative data for the esterification of this compound based on general chemical principles.

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-ethylfuran-2-carboxylate |

| Ethanol | H₂SO₄ | Ethyl 3-ethylfuran-2-carboxylate |

Amidation and Peptide Coupling Reactions

The formation of an amide bond is a crucial transformation in organic synthesis. iajpr.com Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. mdpi.com Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to a more reactive acyl chloride, often using reagents like oxalyl chloride or thionyl chloride, which is then reacted with an amine to form the amide. google.comnih.gov

Alternatively, peptide coupling reagents can be used for direct amidation under milder conditions. bachem.com Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or uronium-based reagents like HATU facilitate the formation of an amide bond by activating the carboxyl group in-situ. sigmaaldrich.compeptide.com These methods are widely used in peptide synthesis where preserving stereochemical integrity is vital. ugent.be

Table 2: Representative Amidation Reactions of this compound This table presents plausible, representative data for the amidation of this compound based on general chemical principles.

| Amine | Coupling Method | Product |

|---|---|---|

| Ammonia | Acyl chloride | 3-ethylfuran-2-carboxamide |

| Ethylamine | HATU | N-ethyl-3-ethylfuran-2-carboxamide |

Reduction to Aldehyde or Alcohol Derivatives

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. savemyexams.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.ukchemistrysteps.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters. chemistrysteps.comlibretexts.org The reduction proceeds via an aldehyde intermediate; however, this intermediate is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. chemguide.co.ukchemistrysteps.com Consequently, isolating the aldehyde from the direct reduction of a carboxylic acid with LiAlH₄ is not feasible. savemyexams.com

Table 3: Reduction of this compound to (3-ethylfuran-2-yl)methanol This table presents plausible, representative data for the reduction of this compound based on general chemical principles.

| Reagent | Solvent | Product |

|---|

Decarboxylation Pathways and Mechanisms

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system and is more reactive towards electrophiles than benzene. pearson.com Electrophilic aromatic substitution (SEAr) is a key reaction type for furans. wikipedia.org The reaction involves an initial attack by the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The carboxylic acid group is a deactivating, meta-directing group in benzene chemistry. However, in furan, the activating effect of the ring oxygen dominates, and substitution typically occurs at the position adjacent to the oxygen (alpha-position). pearson.com For this compound, the C5 position is the most likely site for electrophilic attack, as it is an alpha-position and is sterically accessible.

Halogenation Reactions (e.g., bromination for related furan carboxylic acids)

Halogenation is a classic example of electrophilic aromatic substitution. Furan itself reacts readily with halogens like bromine, often under mild conditions, to yield 2-bromofuran. pearson.com The high reactivity of the furan ring means that strong Lewis acid catalysts, often required for the halogenation of benzene, may not be necessary. masterorganicchemistry.com For this compound, halogenation is expected to occur regioselectively at the C5 position.

Table 4: Representative Halogenation of this compound This table presents plausible, representative data for the halogenation of this compound based on general chemical principles.

| Halogenating Agent | Conditions | Major Product |

|---|---|---|

| Br₂ | Dioxane | 5-bromo-3-ethylfuran-2-carboxylic acid |

| Cl₂ | CCl₄ | 5-chloro-3-ethylfuran-2-carboxylic acid |

Nitration and Sulfonation Reactions

Electrophilic substitution reactions on the furan ring, such as nitration and sulfonation, are complicated by the ring's sensitivity to acidic conditions. The presence of the deactivating carboxylic acid group at the 2-position and the activating ethyl group at the 3-position further influences the regioselectivity and feasibility of these reactions.

Nitration: The nitration of furan-carboxylic acids can be a complex process. Under certain conditions, a "decarboxy-nitrosubstitution" reaction can occur, where the carboxylic acid group is displaced by a nitro group. This type of reaction has been observed in various furan derivatives. core.ac.uk For this compound, the expected position for electrophilic attack is the C5 position, which is activated by the furan's oxygen atom and the ethyl group. However, the harsh acidic conditions typically required for nitration (e.g., a mixture of nitric acid and sulfuric acid) can lead to ring degradation. A milder approach, such as using a mixture of fuming nitric acid and acetic anhydride, might be employed. core.ac.uk The potential outcomes include nitration at the C5 position or a decarboxylative nitration to yield 3-ethyl-2-nitrofuran. The choice of nitrating agent and reaction conditions is crucial to control the reaction pathway. Decarboxylative nitration has been explored for various aromatic and α,β-unsaturated carboxylic acids. chemrevlett.com

Sulfonation: Sulfonation of furan derivatives is also challenging due to the acidic reagents used, which can cause polymerization or ring-opening. The carboxylic acid group deactivates the ring towards electrophilic attack, making sulfonation even more difficult. If the reaction were to proceed, the C5 position would be the most likely site for substitution.

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | Ring degradation, potential for C5 nitration or decarboxylation. | Harsh conditions may not be suitable for the sensitive furan ring. |

| Nitration | Fuming HNO₃ / Acetic Anhydride | 5-Nitro-3-ethylfuran-2-carboxylic acid, 3-Ethyl-2-nitrofuran | Milder conditions might favor ring substitution or decarboxy-nitrosubstitution. core.ac.uk |

| Sulfonation | SO₃ / Pyridine | 3-Ethylfuran-2,5-disulfonic acid (less likely) | Generally difficult for deactivated furan rings. |

Nucleophilic Attack and Organometallic Reactions

The carboxylic acid group and the furan ring's C-H bonds provide sites for nucleophilic attack and deprotonation, enabling a range of organometallic reactions for further functionalization.

The generation of a dianion from this compound offers a powerful strategy for introducing electrophiles to the furan ring. This process involves the deprotonation of both the carboxylic acid and a ring proton using a strong base.

Studies on furan-2-carboxylic acid have shown that the regioselectivity of ring deprotonation is highly dependent on the base used. arkat-usa.org

Lithium diisopropylamide (LDA): Treatment with LDA typically results in regioselective deprotonation at the C5 position. arkat-usa.org For this compound, this would lead to a dianion with negative charges on the carboxylate and at the C5 position.

n-Butyllithium (n-BuLi): In contrast, n-BuLi can lead to a mixture of lithiation at the C3 and C5 positions. arkat-usa.org

In the case of this compound, the C3 position is already substituted. Therefore, lithiation is expected to occur primarily at the C5 position. Research on the ortho-lithiation of 3-alkylfurans indicates that a mixture of products from deprotonation at the C2 and C5 positions can occur, often favoring the less sterically hindered C5 position. uoc.gr The resulting lithiated species can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new functional groups.

| Base | Site of Lithiation (on ring) | Subsequent Reaction with Electrophile (E+) | Product |

| LDA | C5 | Trapping with E+ | 5-E-3-ethylfuran-2-carboxylic acid |

| n-BuLi | C5 (major) | Trapping with E+ | 5-E-3-ethylfuran-2-carboxylic acid |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, this compound would first need to be converted into a derivative bearing a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. Halogenation of the furan ring would likely occur at the C5 position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 5-halo-3-ethylfuran-2-carboxylic acid derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C5 position. The Suzuki-Miyaura reaction is well-established for the synthesis of substituted furans. morressier.comresearchgate.net

Sonogashira Coupling: The coupling of a 5-halo-3-ethylfuran-2-carboxylic acid derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield a 5-alkynyl-substituted furan. This reaction is also applicable to furan and benzofuran systems. nih.gov

Heck Coupling: The Heck reaction would enable the introduction of an alkene at the C5 position by reacting a 5-halo derivative with an alkene in the presence of a palladium catalyst and a base.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 5-Halo-3-ethylfuran-2-carboxylic acid derivative + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-R-3-ethylfuran-2-carboxylic acid derivative (R = aryl, vinyl) |

| Sonogashira | 5-Halo-3-ethylfuran-2-carboxylic acid derivative + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-3-ethylfuran-2-carboxylic acid derivative |

| Heck | 5-Halo-3-ethylfuran-2-carboxylic acid derivative + Alkene | Pd catalyst, Base | 5-Alkenyl-3-ethylfuran-2-carboxylic acid derivative |

Oxidative Transformations of the Furan Ring and Ethyl Substituent

The furan ring and the ethyl group are both susceptible to oxidation under various conditions, leading to a range of potential products, including ring-opened compounds or side-chain functionalized derivatives.

Furans are known to react readily with singlet oxygen ('O₂), typically generated photochemically, in a [4+2] cycloaddition reaction. nih.govacs.orguoc.gr This reaction forms an unstable endoperoxide intermediate, which can then undergo various transformations depending on the reaction conditions and the substituents on the furan ring.

For this compound, the reaction with singlet oxygen would likely lead to the formation of an endoperoxide. This intermediate could then rearrange to form hydroxybutenolides or other oxidized, ring-opened products. researchgate.net The presence of the ethyl and carboxylic acid groups would influence the stability and subsequent reaction pathways of the endoperoxide. Such singlet oxygen-mediated transformations of furans are a powerful tool for generating complex, polyoxygenated molecules. nih.govuoc.gr

| Oxidant | Intermediate | Potential Final Products |

| Singlet Oxygen (¹O₂) | Endoperoxide | Hydroxybutenolides, Ring-opened dicarbonyls |

Metal catalysts can promote the oxidation of both the furan ring and its alkyl substituents. The outcome of these reactions is highly dependent on the catalyst, oxidant, and reaction conditions.

Furan Ring Oxidation: Strong oxidizing agents in the presence of metal catalysts like Vanadium(V) oxide (V₂O₅) can lead to the oxidation of the furan ring to maleic anhydride or its derivatives. researchgate.net For substituted furans, this process often involves initial oxidation of the side chain followed by decarboxylation and then ring oxidation. researchgate.net Catalytic systems like Mn(III)/Co(II) under an oxygen atmosphere can also induce oxidative ring-opening of furans to produce 1,4-dicarbonyl compounds. nih.govrsc.org

Ethyl Substituent Oxidation: The ethyl group at the C3 position is also a potential site for oxidation. Depending on the catalyst and conditions, this could lead to the formation of a hydroxyl group (1-(2-carboxy-furan-3-yl)ethanol), a ketone (3-acetylfuran-2-carboxylic acid), or even cleavage of the C-C bond. Non-noble metal catalysts are being explored for the oxidation of side chains on furan rings. frontiersin.orgrsc.org The selective oxidation of alkyl side chains without degrading the furan ring can be challenging but is a key transformation in the valorization of biomass-derived furans. nih.govmdpi.com

| Catalyst System | Oxidant | Likely Site of Oxidation | Potential Product(s) |

| V₂O₅ | O₂ | Furan Ring & Ethyl Group | Maleic acid derivatives, Ring-opened products |

| Mn(III)/Co(II) | O₂ | Furan Ring | 1,4-dicarbonyl compounds (from ring opening) nih.govrsc.org |

| Various (e.g., Co, Mn, Cu) | O₂, H₂O₂ | Ethyl Group | 3-(1-Hydroxyethyl)furan-2-carboxylic acid, 3-Acetylfuran-2-carboxylic acid |

Radical Reactions Involving this compound

While specific experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of radical chemistry and studies on related furan derivatives. The structure of this compound, featuring an aromatic furan ring, an ethyl substituent, and a carboxylic acid group, presents several potential sites for radical-mediated transformations. The primary radical reactions anticipated for this compound include radical addition to the furan ring, hydrogen atom abstraction from both the ethyl group and the furan ring, and radical-mediated decarboxylation.

The furan ring itself is known to undergo radical addition reactions. For instance, studies on the atmospheric oxidation of furan and its methylated derivatives initiated by hydroxyl radicals have shown that the reaction proceeds primarily through the addition of the OH radical to the C2 or C5 positions of the furan ring. This initial addition leads to the formation of a radical adduct, which can then undergo further reactions, including ring-opening to form unsaturated 1,4-dicarbonyl compounds chemicalbook.com. Given the presence of the electron-donating ethyl group at the 3-position and the electron-withdrawing carboxylic acid group at the 2-position, the regioselectivity of radical addition to the furan ring of this compound would be influenced by the electronic effects of these substituents.

Hydrogen atom abstraction is another significant pathway in radical reactions. The ethyl group at the 3-position of the furan ring provides benzylic-like C-H bonds which are susceptible to homolytic cleavage. Abstraction of a hydrogen atom from the methylene (-CH2-) group of the ethyl substituent would lead to the formation of a resonance-stabilized radical. This type of reaction is common for alkyl-substituted aromatic compounds. Additionally, although less favored than addition, direct hydrogen abstraction from the C-H bonds of the furan ring by highly reactive radicals is also a possibility whiterose.ac.uk.

The presence of the carboxylic acid group at the 2-position introduces the possibility of radical-mediated decarboxylation. While thermal decarboxylation of furoic acids is known to occur, radical initiators can also facilitate the loss of carbon dioxide. This process would involve the formation of a furan-2-yl radical, which could then participate in subsequent radical propagation or termination steps. The stability of the resulting aryl radical would be a key factor in determining the feasibility of this pathway.

Table 1: Plausible Radical Reaction Pathways for this compound

| Reaction Type | Proposed Mechanism | Potential Products | Influencing Factors |

| Radical Addition | A radical species (e.g., •OH) adds to the C4 or C5 position of the furan ring, forming a radical intermediate. | Ring-opened dicarbonyls, substituted furanones. | Nature of the radical, electronic effects of substituents. |

| H-Abstraction | A radical abstracts a hydrogen atom from the ethyl group (benzylic-like position) or the furan ring. | 3-(1-radicalethyl)furan-2-carboxylic acid, furan ring radicals. | Bond dissociation energies of C-H bonds, reactivity of the attacking radical. |

| Decarboxylation | Homolytic cleavage of the C-COOH bond, often initiated by a radical, leading to the loss of CO2. | 3-ethylfuran radical, which can abstract a hydrogen to form 3-ethylfuran. | Stability of the resulting aryl radical, reaction conditions (e.g., presence of initiators). |

It is important to note that the actual products and the predominance of a particular pathway would be highly dependent on the specific reaction conditions, including the nature of the radical species involved, the temperature, and the presence of other reagents. Further experimental investigation is necessary to fully elucidate the radical chemistry of this compound.

Derivative Synthesis and Structural Diversification of 3 Ethylfuran 2 Carboxylic Acid

Synthesis of Alkyl and Aryl Esters of 3-ethylfuran-2-carboxylic Acid

The synthesis of alkyl and aryl esters from carboxylic acids is a fundamental transformation in organic chemistry. In the context of this compound, esterification can be achieved through several standard methods. For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) can lead to the formation of aryl esters through hydroarylation of a carbon-carbon double bond nih.gov. While this specific example involves a propenoic acid derivative, the principle of acid-catalyzed esterification is broadly applicable.

A common laboratory method for the synthesis of methyl esters involves the esterification of the corresponding carboxylic acid nih.gov. This can be generalized to other alkyl and aryl esters of this compound. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with the desired alcohol or phenol.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| This compound | Methanol | Acid Catalyst (e.g., H₂SO₄) | Methyl 3-ethylfuran-2-carboxylate | General Method |

| This compound | Ethanol | Acid Catalyst (e.g., H₂SO₄) | Ethyl 3-ethylfuran-2-carboxylate | General Method |

| This compound | Phenol | Coupling Agent (e.g., DCC) | Phenyl 3-ethylfuran-2-carboxylate | General Method |

Formation of Amide Derivatives of this compound

Amide bond formation is a crucial reaction in the synthesis of biologically active molecules. The conversion of this compound to its corresponding amides can be accomplished through various well-established coupling methods. A common approach involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine.

One such method utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid. For example, furan-2-carboxylic acid has been reacted with CDI and subsequently with 3-aminobenzoic acid to form 3-(furan-2-carboxamido)benzoic acid nih.gov. This methodology is directly applicable to this compound for the synthesis of a wide range of N-substituted amides. The reaction proceeds by the formation of a reactive acyl-imidazole intermediate, which is then readily attacked by the amine.

Another versatile approach is the use of peptide coupling reagents. A regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) researchgate.net. This highlights the utility of modern coupling reagents in achieving specific amide formations, a strategy that can be employed for this compound with various primary and secondary amines. Furthermore, a one-pot, green method for amide bond formation involves the conversion of a carboxylic acid to a thioester intermediate, which then reacts with an amine nih.gov.

| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Reference |

| This compound | Benzylamine | CDI | N-benzyl-3-ethylfuran-2-carboxamide | nih.gov |

| This compound | Diethylamine | TBTU | N,N-diethyl-3-ethylfuran-2-carboxamide | researchgate.net |

| This compound | Aniline | Thioester formation | N-phenyl-3-ethylfuran-2-carboxamide | nih.gov |

Synthesis of Halogenated Analogs of this compound (e.g., 3-bromofuran-2-carboxylic acid as a related example)

Halogenated furan (B31954) derivatives are important synthetic intermediates. The synthesis of 3-bromofuran-2-carboxylic acid provides a relevant example of how halogenation can be achieved in the furan-2-carboxylic acid series.

A general procedure for the synthesis of 3-bromofuran-2-carboxylic acid starts from 3-bromofuran-2-carbaldehyde. The aldehyde is oxidized using sodium chlorite in the presence of a chlorine scavenger, such as 2-methyl-2-butene, in a buffered solution chemicalbook.comchemicalbook.com. The reaction mixture is stirred overnight, and after acidification, the desired 3-bromofuran-2-carboxylic acid is extracted and purified chemicalbook.comchemicalbook.com.

Synthesis of 3-bromofuran-2-carboxylic acid chemicalbook.comchemicalbook.com

Starting Material: 3-bromofuran-2-carbaldehyde

Reagents: Sodium chlorite (80%), sodium dihydrogen phosphate, 2-methyl-2-butene

Solvent: tert-butanol and water

Procedure: A solution of sodium chlorite and sodium dihydrogen phosphate in water is added dropwise to a solution of 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene in tert-butanol at room temperature. The mixture is stirred overnight.

Work-up: The reaction is acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by washing with a hexane/ethyl acetate mixture and recrystallization.

Yield: A reported yield for this reaction is approximately 20.3 g from 25.0 g of the starting aldehyde.

Characterization: The product can be characterized by ¹H NMR spectroscopy, showing signals at δ 6.66 (1H, d, J=1.9 Hz) and 7.58 (1H, d, J=1.9 Hz) in CDCl₃ chemicalbook.comchemicalbook.com.

This method, starting from a halogenated furan aldehyde, demonstrates a viable route to halogenated furan-2-carboxylic acids. Direct halogenation of this compound would likely lead to substitution at the 5-position of the furan ring due to the directing effects of the existing substituents.

Elaboration of the Ethyl Side Chain to More Complex Substituents

The ethyl side chain at the 3-position of the furan ring offers a site for further chemical modification to introduce more complex substituents. While direct elaboration of the ethyl group on this compound is not extensively documented in the provided search results, principles from related furanone chemistry can be considered. For instance, a series of 3(2H)-furanones with various side chains have been synthesized, demonstrating the feasibility of side-chain modifications on furan-based scaffolds nih.gov. This often involves the synthesis of the furan ring with a pre-functionalized side chain that can be further elaborated.

Conceptually, the ethyl group could be functionalized through various synthetic strategies. For example, benzylic-type radical halogenation at the carbon adjacent to the furan ring could introduce a handle for nucleophilic substitution. Alternatively, oxidation of the ethyl group could yield a ketone or an alcohol, which could then be used in a variety of subsequent reactions to build more complex structures. These proposed transformations are based on general organic synthesis principles and would require experimental validation for this compound.

Design and Synthesis of Poly-substituted Furan Scaffolds Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of more highly substituted furan scaffolds. The existing substituents on the furan ring can direct further functionalization. For example, electrophilic substitution reactions on the furan ring are likely to occur at the vacant 5-position.

A general strategy for the synthesis of polysubstituted furans involves the reaction of sulfur ylides with alkyl acetylenic carboxylates, which leads to the formation of furan-3-carboxylates, -2,4-dicarboxylates, and -2,3,4-tricarboxylates nih.gov. While this method builds the furan ring, it highlights the accessibility of polysubstituted furans.

Starting with this compound, further substitution could be achieved through reactions such as Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be converted to a variety of other functional groups. Nitration and sulfonation are also common electrophilic substitution reactions for furans, typically occurring at the 5-position in 2,3-disubstituted furans pharmaguideline.com. The carboxylic acid group can also be used as a directing group or can be modified to facilitate other transformations. For instance, furan-2,5-dicarboxylic acid is a versatile building block for the synthesis of various organic compounds and polymers arkat-usa.orgnih.gov.

| Precursor | Reaction Type | Potential Product |

| This compound | Vilsmeier-Haack Formylation | 3-ethyl-5-formylfuran-2-carboxylic acid |

| This compound | Nitration | 3-ethyl-5-nitrofuran-2-carboxylic acid |

| This compound | Friedel-Crafts Acylation | 5-acyl-3-ethylfuran-2-carboxylic acid |

Furan Ring Annulation and Spiro Compound Formation Using this compound

The furan ring in this compound can participate in cycloaddition reactions, leading to the formation of fused ring systems. The Diels-Alder reaction of furans is a well-established method for constructing bicyclic adducts. Although electron-withdrawing groups on the furan ring can decrease its reactivity as a diene, furan-2-carboxylic acids and their derivatives have been shown to react with dienophiles like maleimides, especially in aqueous media rsc.orgrsc.org. The resulting oxabicycloheptene adducts are versatile intermediates for the synthesis of a variety of carbocyclic compounds rsc.orgrsc.org. The reactivity of boron-substituted furans in Diels-Alder reactions further underscores the potential for functionalized furans to participate in such transformations acs.org.

Spirocyclic compounds containing a furan ring are also accessible. An oxidative spirocyclization of β-furyl amides mediated by m-CPBA has been developed for the synthesis of spiro-γ-butenolide-γ-butyrolactones nih.gov. This reaction involves the furan ring acting as a precursor to the spirocyclic core. While this specific example involves an amide tethered to the furan ring, it demonstrates a modern approach to spirocycle synthesis from furan derivatives. It is conceivable that derivatives of this compound could be designed to undergo similar intramolecular cyclization reactions to form spiro compounds. The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has also been reported, showcasing the utility of furans in constructing complex spiro architectures mdpi.com.

Advanced Analytical and Spectroscopic Characterization of 3 Ethylfuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) spectroscopy offers a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For 3-ethylfuran-2-carboxylic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the furan (B31954) ring protons, the ethyl group protons, and the acidic proton of the carboxylic acid.

The furan ring protons typically appear in the aromatic region of the spectrum. The proton at the 5-position (H-5) is expected to be the most downfield, followed by the proton at the 4-position (H-4). The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >10 | Broad Singlet | - |

| H-5 | ~7.5 | Doublet | ~2.0 |

| H-4 | ~6.5 | Doublet | ~2.0 |

| -CH₂- | ~2.8 | Quartet | ~7.5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms.

The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at the downfield end of the spectrum (typically 160-185 ppm). libretexts.orgpressbooks.pub The furan ring carbons will resonate in the aromatic region (around 110-160 ppm). The carbons of the ethyl group will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| C-2 | ~145 |

| C-5 | ~143 |

| C-3 | ~125 |

| C-4 | ~115 |

| -CH₂- | ~22 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary. oregonstate.educompoundchem.comlibretexts.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structure determination.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the H-4 and H-5 protons of the furan ring, indicating their adjacent relationship. It would also show a correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com This is particularly useful for connecting different parts of the molecule. For instance, the methylene protons of the ethyl group would be expected to show correlations to the C-2, C-3, and C-4 carbons of the furan ring. The H-4 and H-5 protons would show correlations to other carbons within the furan ring and potentially to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it could confirm the proximity of the ethyl group to the protons on the furan ring.

Table 3: Expected Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | H-4 / H-5; -CH₂- / -CH₃- |

| HSQC | ¹H - ¹³C (¹J) | H-4 / C-4; H-5 / C-5; -CH₂- / -CH₂-; -CH₃- / -CH₃- |

For derivatives of this compound that incorporate phosphorus or fluorine atoms, specialized NMR techniques such as ³¹P NMR and ¹⁹F NMR would be employed. These techniques are highly sensitive to the specific nucleus being observed and provide valuable information about the chemical environment of these heteroatoms. For instance, if the carboxylic acid were converted to a phosphorus-containing ester or a fluorine-containing amide, ³¹P NMR or ¹⁹F NMR would be essential for characterizing the resulting derivative.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound, typically with an accuracy of a few parts per million (ppm). This high accuracy enables the determination of the elemental formula of the molecule.

For this compound (C₇H₈O₃), the exact mass can be calculated. In positive ion mode, the molecule is often observed as the protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

Table 4: Predicted HR-ESI-MS Data for this compound (C₇H₈O₃)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₉O₃⁺ | 141.0546 |

| [M+Na]⁺ | C₇H₈O₃Na⁺ | 163.0366 |

Data based on predicted values from PubChem for C₇H₈O₃. uni.lu The experimental determination of these exact masses would provide strong evidence for the elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which is a volatile compound, GC-MS can be effectively used for purity assessment and the identification of volatile impurities. The high polarity of carboxylic acids can sometimes lead to peak tailing and poor chromatographic resolution on standard nonpolar GC columns. To address this, derivatization is often employed to convert the carboxylic acid into a less polar and more volatile ester or silyl derivative, resulting in improved peak shape and sensitivity. lmaleidykla.ltcolostate.edu Common derivatization reagents include silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or alkylating agents. lmaleidykla.lt

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. jfda-online.com For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Recent studies on the analysis of furan derivatives in various matrices have demonstrated the utility of GC-MS, often coupled with sample preparation techniques like solid-phase microextraction (SPME), for the detection of trace levels of these compounds. mdpi.comresearchgate.net These methods can resolve isomers of furan derivatives, which is critical for accurate identification and quantification. mdpi.com

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound (as a methyl ester derivative)

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table presents typical starting parameters that would require optimization for a specific instrument and application.

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Non-Volatile and Complex Mixtures

For non-volatile derivatives of this compound or when analyzing the compound in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS-MS) is the analytical technique of choice. nih.gov LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS-MS) adds another layer of specificity and sensitivity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in the presence of co-eluting interferences. nih.gov

The analysis of carboxylic acids by reversed-phase LC can be challenging due to their polarity. However, derivatization can be employed to enhance retention and ionization efficiency. nih.gov Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used. The choice of ionization source is critical; electrospray ionization (ESI) is commonly used for carboxylic acids, often in the negative ion mode where the deprotonated molecule [M-H]⁻ is observed. nih.govethz.ch

Table 2: Representative LC-MS-MS Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitored Transition (MRM) | Parent Ion (m/z) -> Daughter Ion (m/z) Specific values need to be determined experimentally |

| Source Temperature | 350 °C |

This table provides a general set of parameters that would need to be optimized for the specific compound and instrument.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz For this compound, the most characteristic absorption bands would be:

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, which is involved in strong hydrogen bonding to form dimers. vscht.czspectroscopyonline.com

C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the furan ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group. libretexts.org

C=O Stretch: A strong, sharp absorption band typically in the range of 1730-1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. spectroscopyonline.comuc.edu

C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique spectral pattern of the molecule. An O-H wagging peak can often be observed around 960-900 cm⁻¹. spectroscopyonline.com

Furan Ring Vibrations: The furan ring will exhibit characteristic stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing:

C=C and C-C Stretching: The furan ring and ethyl group C-C and C=C stretching vibrations would give rise to distinct Raman signals.

Symmetric Vibrations: Raman spectroscopy is often more sensitive to symmetric vibrations that may be weak or absent in the IR spectrum.

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Carboxylic Acid O-H | Stretch | 3300-2500 (very broad) | Weak or not observed |

| Furan Ring C-H | Stretch | ~3100 | Strong |

| Ethyl Group C-H | Stretch | 2980-2850 | Strong |

| Carboxylic Acid C=O | Stretch | 1730-1700 (strong) | Moderate |

| Furan Ring C=C | Stretch | ~1600-1475 | Strong |

| Ethyl Group CH₂/CH₃ | Bending | ~1465, 1375 | Moderate |

| Carboxylic Acid C-O | Stretch | ~1300-1200 | Moderate |

| Carboxylic Acid O-H | Bend (out-of-plane) | 960-900 (broad) | Weak |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of a wide range of organic compounds, including carboxylic acids. researchgate.net For this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid and improve peak shape).

Detection is most commonly achieved using an ultraviolet (UV) detector, as the furan ring and the carboxylic acid functional group will absorb UV light. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. The purity of a sample of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

As a standalone technique, Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a robust method for the purity assessment of volatile compounds like this compound. lmaleidykla.lt The principles of separation are the same as in GC-MS. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte.

Similar to GC-MS, derivatization of the carboxylic acid to an ester is often beneficial to improve chromatographic performance and prevent issues with peak tailing. colostate.edu The purity is determined by comparing the peak area of the derivatized this compound to the total peak area in the chromatogram. GC is a relatively simple, fast, and cost-effective technique for routine quality control and purity checks.

Gel Permeation Chromatography (GPC) for Polymerization Monitoring

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for monitoring the progress of polymerization reactions involving this compound and its derivatives. rsc.org This method separates molecules based on their hydrodynamic volume in solution, providing critical information on the molecular weight distribution (MWD) of the forming polymer. By tracking changes in number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) over time, researchers can gain detailed insights into polymerization kinetics and mechanisms. rsc.orgresearchgate.net

In the context of furan-based polymers, GPC is widely employed to characterize the products of polymerization reactions. nih.govresearchgate.net For instance, in the synthesis of furan-functionalized polymethacrylates, GPC is used to determine the molecular weight and PDI of the final polymers. rsc.org The analysis is typically conducted using a system equipped with a refractive index (RI) detector, with tetrahydrofuran (THF) often serving as the mobile phase and polystyrene standards used for calibration. rsc.org

Online GPC monitoring represents a significant advancement, enabling real-time tracking of polymerization reactions. rsc.org This approach involves automatically drawing samples from a reaction vessel and injecting them into the GPC system, providing immediate data on molecular weight evolution. This real-time feedback is invaluable for process control and for understanding the intricate details of polymerization kinetics, such as initiation, propagation, and termination rates. researchgate.net

The data obtained from GPC analysis are crucial for tailoring the properties of the final polymeric material. The molecular weight distribution directly influences macroscopic properties such as mechanical strength, thermal stability, and degradation behavior. nih.gov For example, monitoring the backbone chain lengths of polymers derived from furan monomers allows for precise control over the material's final characteristics. nih.gov

Below is a representative data table illustrating how GPC can be used to monitor the progress of a hypothetical polymerization of a derivative of this compound. The data shows the evolution of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) as a function of reaction time.

Table 1: GPC Monitoring of Polymerization Over Time

| Reaction Time (hours) | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |

|---|---|---|---|

| 1 | 5.2 | 7.8 | 1.50 |

| 2 | 12.5 | 18.1 | 1.45 |

| 4 | 25.8 | 36.1 | 1.40 |

| 8 | 48.3 | 65.2 | 1.35 |

| 12 | 65.1 | 86.6 | 1.33 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. github.ioscribd.com For a novel compound like this compound or its newly synthesized derivatives, elemental analysis serves as a crucial first step in its structural elucidation, confirming its elemental composition and purity.

The molecular formula for this compound is C₇H₈O₃. bldpharm.comuni.lu Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The molecular weight of the compound is approximately 140.14 g/mol . bldpharm.comuni.lu

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of these products are then used to calculate the masses and, subsequently, the percentages of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

The following table presents the theoretical elemental composition of this compound and provides a column for typical experimental results, which are expected to be in close agreement.

Table 2: Elemental Analysis of this compound (C₇H₈O₃)

| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |

|---|---|---|

| Carbon (C) | 59.99 | 59.95 |

| Hydrogen (H) | 5.75 | 5.79 |

| Oxygen (O) | 34.25 | 34.26 |

An article focusing on the chemical compound "this compound" could not be generated, as no research or studies were found on this specific compound.

Computational and Theoretical Investigations of 3 Ethylfuran 2 Carboxylic Acid

Reaction Mechanism Elucidation via Computational Pathways

Transition State Theory and Potential Energy Surface Mapping

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. It postulates that between the state of the reactants and the state of the products, there is a transient intermediate state of higher energy known as the transition state. The rate of the reaction is then related to the concentration of the species in this transition state and the frequency with which they convert to products.

For 3-ethylfuran-2-carboxylic acid, TST can be employed to study various transformations, such as its synthesis, degradation, or participation in cycloaddition reactions. To apply TST, a detailed map of the potential energy surface (PES) for the reaction is required. The PES is a multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates.

Mapping the Potential Energy Surface:

The PES for a reaction involving this compound would be mapped using quantum mechanical calculations, typically employing Density Functional Theory (DFT) methods. By systematically changing the geometries of the interacting molecules, the energy of the system is calculated at each point, building up a topographical map of the energy landscape.

Key features of the PES that are identified include:

Minima: These correspond to stable chemical species, such as the reactants and products.

Saddle Points: These represent the transition states, which are maxima along the reaction coordinate but minima in all other degrees of freedom.

For a hypothetical reaction, such as the decarboxylation of this compound, computational methods would be used to locate the geometry and energy of the transition state. This information is critical for understanding the reaction mechanism and predicting its rate.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + other reactant) | 0 |

| Transition State | +25 |

| Intermediates | +5 |

| Products | -10 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be determined from specific quantum chemical calculations.

Kinetic Studies and Rate Constant Predictions for Transformations